
N-(2-tert-butylphenyl)-2-(thiophen-2-yl)acetamide
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Overview
Description
N-(2-tert-butylphenyl)-2-(thiophen-2-yl)acetamide: is an organic compound that features a tert-butyl group attached to a phenyl ring, which is further connected to a thiophene ring through an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-tert-butylphenyl)-2-(thiophen-2-yl)acetamide typically involves the following steps:
Formation of the Acetamide Linkage: The reaction between 2-tert-butylphenylamine and thiophene-2-acetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide linkage, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, especially at positions ortho and para to the tert-butyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Chemistry: N-(2-tert-butylphenyl)-2-(thiophen-2-yl)acetamide is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology and Medicine:
Industry: In the materials science industry, this compound can be used in the synthesis of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-tert-butylphenyl)-2-(thiophen-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific target.
Comparison with Similar Compounds
N-(2-tert-butylphenyl)-2-(furan-2-yl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.
N-(2-tert-butylphenyl)-2-(pyridin-2-yl)acetamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness: N-(2-tert-butylphenyl)-2-(thiophen-2-yl)acetamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to its analogs with furan or pyridine rings. These differences can influence the compound’s reactivity, stability, and interactions with biological targets.
Properties
IUPAC Name |
N-(2-tert-butylphenyl)-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NOS/c1-16(2,3)13-8-4-5-9-14(13)17-15(18)11-12-7-6-10-19-12/h4-10H,11H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YASOXOTYFXCJDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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